molecular formula C16H19FN4O B2639659 (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone CAS No. 1326929-01-4

(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2639659
CAS No.: 1326929-01-4
M. Wt: 302.353
InChI Key: AWEATKJLCMRYLH-UHFFFAOYSA-N
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Description

The compound (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-fluoro-2-methylphenyl azide can react with an alkyne derivative to form the triazole ring under copper(I) catalysis.

    Attachment of the Piperidine Ring: The triazole intermediate can then be reacted with a piperidine derivative. This step often involves nucleophilic substitution or coupling reactions.

    Final Assembly: The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and piperidine moieties, which are common in bioactive molecules.

Medicine

In medicinal chemistry, (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism by which (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The fluorinated aromatic ring can further modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
  • (1-(3-fluoro-2-methylphenyl)-5-ethyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
  • (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholin-1-yl)methanone

Uniqueness

The uniqueness of (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone lies in its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-13(17)7-6-8-14(11)21-12(2)15(18-19-21)16(22)20-9-4-3-5-10-20/h6-8H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEATKJLCMRYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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